molecular formula C11H15N5O B6534483 N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1170481-14-7

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B6534483
CAS RN: 1170481-14-7
M. Wt: 233.27 g/mol
InChI Key: MANLFCYZPNCWFJ-UHFFFAOYSA-N
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Description

The compound “N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of the carboxamide functional group (-CONH2) suggests that the compound may exhibit hydrogen bonding .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that this compound would undergo depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazoles are generally stable compounds. They are weak bases and can form salts with acids . The presence of the carboxamide group in this compound could affect its solubility and reactivity .

Scientific Research Applications

Herbicide Development

This compound has been used in the development of herbicides . Researchers synthesized derivatives containing 3-methyl-1H-pyrazol-5-yl to enhance the potency of quinclorac, a herbicide . The herbicidal activity assays showed that these compounds had an excellent inhibition effect on barnyard grass .

Antileishmanial Activity

Pyrazole-bearing compounds, including this one, are known for their potent antileishmanial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity .

Antimalarial Activity

The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . Some of the compounds showed significant inhibition effects against Plasmodium berghei .

Drug Development

The compound is used in scientific research for drug development. Its unique properties and versatility make it suitable for diverse applications, including the development of new drugs.

Catalysis

In addition to its applications in drug development and biological activities, the compound is also used in catalysis. Its unique structure and properties make it a valuable catalyst in various chemical reactions.

Molecular Docking Studies

The compound is also used in molecular docking studies . In a study, the antileishmanial activity of a compound was justified through a molecular docking study conducted on Lm-PTR1 .

Future Directions

The study of pyrazole derivatives is an active area of research due to their wide range of biological activities . Future research could involve the synthesis of new pyrazole derivatives, including this compound, and the investigation of their biological activities.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-7-5-9(15(3)13-7)11(17)12-10-6-8(2)14-16(10)4/h5-6H,1-4H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANLFCYZPNCWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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